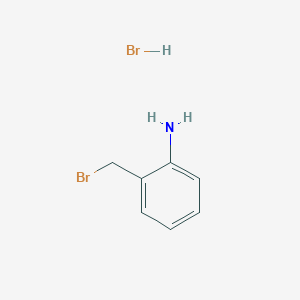

2-(Bromomethyl)benzenamine Hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9Br2N |

|---|---|

Molecular Weight |

266.96 g/mol |

IUPAC Name |

2-(bromomethyl)aniline;hydrobromide |

InChI |

InChI=1S/C7H8BrN.BrH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,9H2;1H |

InChI Key |

DRNPHWUHSCIHST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl Benzenamine Hydrobromide

Strategies for ortho-Bromomethylation of Aniline (B41778) Derivatives

The introduction of a bromomethyl group at the position ortho to the amine function on a benzene (B151609) ring requires specific strategies to overcome the inherent reactivity of the aniline system.

Directly converting an aniline derivative like 2-methylaniline (o-toluidine) to 2-(bromomethyl)benzenamine in a single step is exceptionally challenging. The primary obstacle is the high reactivity of the aromatic ring due to the electron-donating amino group (–NH₂). This group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Consequently, reacting aniline with bromine (Br₂) typically results in rapid polysubstitution on the ring, leading to products like 2,4,6-tribromoaniline, rather than the desired benzylic bromination of an adjacent methyl group. libretexts.org Radical bromination of the methyl group, for instance using N-Bromosuccinimide (NBS), is also problematic in the presence of an unprotected amine, which can interfere with the radical chain reaction or be oxidized. Therefore, direct bromination approaches are generally considered impractical for this specific transformation, necessitating the use of protecting groups and multi-step syntheses.

A more successful and controllable strategy involves a sequence of reactions that modify a starting molecule through functional group interconversions. This often involves protecting the reactive amino group to allow for selective modification of other parts of the molecule.

A common multi-step approach begins with 2-methylaniline (o-toluidine). The synthesis proceeds through three main stages:

Protection of the Amino Group: The amino group of 2-methylaniline is first protected to reduce its activating effect and prevent it from interfering in subsequent steps. A common method is acetylation, where 2-methylaniline is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide. libretexts.orgquizlet.com This amide is significantly less activating than the free amine.

Benzylic Bromination: The methyl group of the N-acetylated intermediate is then subjected to a free radical bromination. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV light irradiation. organic-chemistry.org This selectively brominates the benzylic position to yield N-(2-(bromomethyl)phenyl)acetamide.

Deprotection: The final step in forming the free amine is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis, which cleaves the amide bond to yield 2-(bromomethyl)benzenamine. libretexts.orgscribd.com

The resulting free base is then converted to its hydrobromide salt.

Table 1: Multi-step Synthesis via Functional Group Interconversion

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Protect the amino group |

| 2 | N-(2-methylphenyl)acetamide | N-Bromosuccinimide (NBS), Radical Initiator | N-(2-(bromomethyl)phenyl)acetamide | Introduce bromine at the benzylic position |

Precursor-Based Synthesis Pathways

Another major strategy involves starting from precursors that already contain some of the required structural features, thereby reducing the number of functional group manipulations needed.

Synthesizing 2-(Bromomethyl)benzenamine Hydrobromide from closely related precursors is often more efficient than building the molecule from simpler starting materials.

From 2-Aminobenzyl Alcohol: Perhaps the most direct precursor-based route starts with 2-aminobenzyl alcohol. This approach simplifies the synthesis to a single key transformation: the conversion of the benzylic hydroxyl group (–CH₂OH) into a bromomethyl group (–CH₂Br).

This substitution reaction can be achieved using various brominating agents. A common and effective method is the reaction of the alcohol with concentrated hydrobromic acid (HBr). rsc.orgsciencemadness.org Heating 2-aminobenzyl alcohol with an excess of aqueous HBr can directly yield this compound. In this process, the hydroxyl group is protonated and leaves as water, allowing the bromide ion to attack the resulting benzylic carbocation. The excess HBr also serves to protonate the amino group, forming the final hydrobromide salt in the same reaction vessel. Other reagents capable of converting alcohols to bromides, such as phosphorus tribromide (PBr₃), can also be used. organic-chemistry.org

The synthesis of the precursor, 2-aminobenzyl alcohol, can be accomplished through several methods, including the reduction of 2-aminobenzoic acid or its esters with reducing agents like lithium aluminum hydride (LiAlH₄) or by the reduction of 2-nitrobenzaldehyde. prepchem.comgoogle.comresearchgate.net

Table 2: Comparison of Precursor-Based Pathways

| Precursor | Key Transformation | Typical Reagents | Advantages |

|---|---|---|---|

| 2-Methylaniline | Protection, Bromination, Deprotection | Acetic Anhydride, NBS, HCl/NaOH | Readily available starting material. |

The final step in the synthesis is the formation and purification of the hydrobromide salt, which enhances the compound's stability and handling characteristics.

Salt Formation: Once the free base, 2-(bromomethyl)benzenamine, has been synthesized, it is converted into its hydrobromide salt. This is a standard acid-base reaction where the amine is treated with hydrobromic acid (HBr). wikipedia.orgchemicalbook.com The reaction is typically performed by dissolving the amine in a suitable organic solvent, such as ethanol or diethyl ether, and adding a solution of HBr. The resulting salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.com

Purification: Purification of the final product is crucial to remove any unreacted starting materials or byproducts from the synthesis. The most common method for purifying solid crystalline compounds like this compound is recrystallization.

The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities. A procedure analogous to the purification of β-bromoethylamine hydrobromide involves precipitating the salt from a concentrated solution by adding a less polar solvent like acetone, followed by washing the collected crystals. chemicalbook.comorgsyn.org

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl Benzenamine Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site for nucleophilic attack on 2-(bromomethyl)benzenamine is the electrophilic carbon of the bromomethyl group. The departure of the bromide leaving group is facilitated by the stability of the resulting benzylic carbocation or the concerted nature of the substitution process.

Intermolecular Nucleophilic Attack Patterns

The bromomethyl group of 2-(bromomethyl)benzenamine is susceptible to intermolecular nucleophilic substitution, primarily following an SN2 mechanism. This is analogous to the reactions of benzylamines with benzyl (B1604629) bromide, which are known to proceed via a second-order kinetic pathway. researchgate.net In such reactions, the nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.

A variety of nucleophiles can participate in these reactions, leading to a diverse range of substituted products. The rate of these reactions is influenced by the nature of the nucleophile and the solvent. For instance, stronger nucleophiles will react more readily. Electron-donating groups on the nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

| Nucleophile (Nu:) | Product | Reaction Conditions |

| Ammonia (B1221849) (NH₃) | 2-(Aminomethyl)benzenamine | Excess ammonia |

| Cyanide (CN⁻) | 2-(2-Amino-phenyl)acetonitrile | Polar aprotic solvent |

| Hydroxide (OH⁻) | (2-Aminophenyl)methanol | Aqueous base |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)benzenamine | Anhydrous alcohol |

| Thiolate (RS⁻) | 2-((Alkylthio)methyl)benzenamine | Aprotic solvent |

This table presents hypothetical intermolecular nucleophilic substitution reactions based on the known reactivity of similar benzylic bromides.

Intramolecular Cyclization Pathways Triggered by Amino Functionality

The proximate amino group in 2-(bromomethyl)benzenamine can act as an internal nucleophile, leading to intramolecular cyclization. This reaction pathway is a facile route for the synthesis of isoindoline (B1297411), a valuable heterocyclic scaffold in medicinal chemistry. mdpi.comnih.gov The reaction proceeds via an intramolecular SN2 reaction, where the nitrogen atom of the amino group attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a five-membered ring.

The rate of this cyclization is often enhanced by the presence of a non-nucleophilic base, which deprotonates the ammonium (B1175870) salt, increasing the nucleophilicity of the free amine. This methodology is a key step in the synthesis of various polycyclic isoindoline derivatives. nih.govnsf.gov

| Reactant | Product | Conditions |

| 2-(Bromomethyl)benzenamine | Isoindoline | Base (e.g., NaHCO₃, Et₃N) |

| N-substituted 2-(bromomethyl)benzenamine | N-substituted isoindoline | Base |

This table illustrates the intramolecular cyclization of 2-(bromomethyl)benzenamine and its derivatives to form isoindolines.

Electrophilic Reactivity and Aromatic Substitutions

The benzene (B151609) ring of 2-(bromomethyl)benzenamine is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. The outcome of these reactions is governed by the directing effects of both the amino and bromomethyl substituents.

Electrophile Interaction with the Aniline (B41778) Core

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. openstax.orgbyjus.com This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution. libretexts.org

Conversely, the bromomethyl group (-CH₂Br) is generally considered to be a weakly deactivating group due to the inductive effect of the bromine atom, and it also acts as an ortho, para-director.

Competitive Reaction Pathways

When 2-(bromomethyl)benzenamine undergoes electrophilic aromatic substitution, the directing effects of the amino and bromomethyl groups must be considered. The strongly activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. Given that the para position (position 4) is sterically more accessible than the ortho position (position 6), the major product is often the 4-substituted isomer.

However, a significant competitive pathway arises under strongly acidic conditions, which are often employed in EAS reactions like nitration and sulfonation. In an acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. byjus.com This can lead to the formation of meta-substituted products. To circumvent this, electrophilic aromatic substitutions on anilines are often carried out after protecting the amino group, for example, by acetylation to form an acetamide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. openstax.org

| Electrophilic Reagent | Major Product(s) (Neutral Conditions) | Major Product(s) (Acidic Conditions) |

| Br₂/FeBr₃ | 4-Bromo-2-(bromomethyl)benzenamine | 3-Bromo-2-(bromomethyl)benzenamine |

| HNO₃/H₂SO₄ | 2-(Bromomethyl)-4-nitrobenzenamine | 2-(Bromomethyl)-3-nitrobenzenamine |

| H₂SO₄ (fuming) | 4-Amino-3-(bromomethyl)benzenesulfonic acid | 2-Amino-3-(bromomethyl)benzenesulfonic acid |

This table outlines the expected major products of electrophilic aromatic substitution on 2-(bromomethyl)benzenamine under different conditions, considering the directing effects of the substituents.

Amine-Centered Transformations

Beyond its role in directing electrophilic aromatic substitution and acting as a nucleophile, the primary amino group of 2-(bromomethyl)benzenamine can undergo a variety of chemical transformations. One of the most significant reactions of primary aromatic amines is their reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. msu.edu

At low temperatures (0-5 °C), this reaction leads to the formation of a relatively stable arenediazonium salt. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂). The resulting diazonium salt is a versatile intermediate that can undergo a range of nucleophilic substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide variety of functional groups onto the aromatic ring that are otherwise difficult to install directly. msu.edu

| Reagent | Product |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 1-Bromo-2-(chloromethyl)benzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | 1,2-Bis(bromomethyl)benzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | 2-(Bromomethyl)benzonitrile |

| 1. NaNO₂, HCl (0-5 °C) 2. HBF₄, heat | 1-Bromo-2-(fluoromethyl)benzene |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, heat | 2-(Bromomethyl)phenol |

This table summarizes some of the potential transformations of 2-(bromomethyl)benzenamine via the formation of a diazonium salt intermediate.

Condensation Reactions and Imine Formation

While the hydrobromide salt is unreactive in condensation, the corresponding free base, 2-(bromomethyl)benzenamine (often referred to as 2-aminobenzylamine in literature), readily participates in condensation reactions with carbonyl compounds. The presence of both a primary aniline-type amine and a benzylic amine within the same molecule allows for facile intramolecular cyclization following an initial intermolecular condensation.

The reaction with aldehydes or ketones typically proceeds via the formation of an intermediate imine or carbinolamine, which then undergoes a rapid intramolecular nucleophilic attack by the adjacent primary amine to form a stable six-membered ring. This sequence is a cornerstone for the synthesis of 1,2,3,4-tetrahydroquinazolines. nih.govfrontiersin.org

For instance, the reaction of 2-aminobenzylamine with various aldehydes under mild, often catalyst-free, conditions affords 2-substituted-1,2,3,4-tetrahydroquinazolines in high yields. frontiersin.org More complex variations include reactions with α-keto acids, which, following condensation, can undergo decarboxylation to yield quinazoline (B50416) derivatives under specific conditions like visible light irradiation. nih.govrsc.org

Table 1: Synthesis of Tetrahydroquinazolines via Condensation

| Aldehyde/Ketone Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-Phenyl-1,2,3,4-tetrahydroquinazoline | H₂O, Room Temperature | High |

| Various Aromatic Aldehydes | 2-Aryl-1,2,3,4-tetrahydroquinazolines | Microwave or Stirring | High to Excellent |

This table is illustrative of typical reactions involving the free amine, 2-aminobenzylamine, as documented in synthetic literature.

Role as a Nucleophilic Catalyst or Reagent

2-(Bromomethyl)benzenamine possesses dual functionality that allows it to act as a nucleophilic reagent. The primary amino group, once deprotonated from its hydrobromide salt form, has a lone pair of electrons that can attack electrophilic centers. This behavior is characteristic of primary aromatic amines.

The nucleophilicity of the amino group enables the molecule to participate in SN2 reactions with various electrophiles. For example, it can react with other alkyl halides, although this can lead to a mixture of secondary and tertiary amines and is often less controlled than reactions at the bromomethyl position.

Conversely, the bromomethyl group provides a highly electrophilic benzylic carbon. This site is susceptible to nucleophilic substitution by a wide array of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. This reactivity is fundamental to its role as a synthetic building block. The strategic ortho positioning of the amino and bromomethyl groups allows for subsequent intramolecular reactions, providing a powerful tool for constructing heterocyclic systems.

Redox Chemistry of 2-(Bromomethyl)benzenamine Hydrobromide

The redox chemistry of this compound is primarily centered on the oxidation of its condensation products and the reduction of the benzylic bromide.

Oxidation Pathways and Derivative Formation

A significant oxidation pathway for derivatives of 2-(bromomethyl)benzenamine involves the aromatization of the 1,2,3,4-tetrahydroquinazoline ring system formed during condensation reactions. The dihydroquinazoline (B8668462) intermediate can be oxidized to the corresponding aromatic quinazoline using various oxidizing agents. frontiersin.orgresearchgate.net

Table 2: Oxidative Synthesis of Quinazolines from 2-Aminobenzylamine

| Co-reactant | Oxidant/Catalyst System | Product Type |

|---|---|---|

| Benzylamines | 4,6-dihydroxysalicylic acid / O₂ | 2-Arylquinazolines |

| N-substituted Benzylamines | I₂ / O₂ | 2-Arylquinazolines |

This table summarizes several reported methods for the one-pot oxidative synthesis of quinazolines starting from the free amine. frontiersin.orggoogle.com

Reduction Strategies and Aromatic Ring Modification

Reduction strategies for this compound primarily target the reactive bromomethyl group. The carbon-bromine bond can be readily cleaved via catalytic hydrogenation, a process known as hydrogenolysis. tcichemicals.com This reaction effectively replaces the bromine atom with a hydrogen atom, converting the bromomethyl group into a methyl group, thereby forming 2-methylaniline (o-toluidine).

This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. tcichemicals.comnih.gov The hydrogenolysis of benzyl halides is a well-established and efficient reaction. rsc.org While the amino group can sometimes influence the catalyst's activity, the C-Br bond is generally susceptible to this reduction. acs.org There is limited evidence in the surveyed literature for the reduction of the aromatic ring itself under conditions that would preserve the rest of the molecule. The primary and most predictable reduction pathway is the hydrogenolysis of the benzylic bromide.

Advanced Mechanistic Studies and Reaction Kinetics

Detailed mechanistic studies on reactions involving this compound are limited; however, investigations into the synthesis of its key derivatives, such as quinazolines, provide valuable insights.

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting steps of a reaction mechanism by observing the change in reaction rate upon isotopic substitution. In the context of derivatives from 2-(bromomethyl)benzenamine, KIE studies have been applied to quinazoline synthesis.

In one reported copper-catalyzed synthesis of quinazolines from 2-aminobenzoketones and toluenes (which involves the formation of a C-N bond analogous to pathways involving 2-aminobenzylamine), a kinetic isotope effect was observed. The study suggested that the cleavage of the benzylic carbon-hydrogen (C-H) bond was the rate-determining step in the methodology. nih.gov This finding is significant as it points to the activation of a C-H bond as the kinetic bottleneck, rather than the initial condensation or final cyclization steps. While this study does not directly involve 2-(bromomethyl)benzenamine, it provides a mechanistic framework for a closely related transformation that leads to the same heterocyclic core, highlighting the importance of C-H activation in certain oxidative pathways for quinazoline formation.

Transition State Analysis for Key Transformations

The reactivity of this compound is centrally defined by its propensity to undergo intramolecular cyclization. This key transformation, an intramolecular nucleophilic substitution (SN2) reaction, results in the formation of the indoline (B122111) scaffold, a core structure in many biologically active compounds. Understanding the energetics and geometry of the transition state for this cyclization is crucial for elucidating the reaction mechanism and predicting its kinetics.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model the reaction pathway from the reactant to the product, identifying the high-energy transition state that governs the reaction rate. For the cyclization of the free base, 2-(bromomethyl)benzenamine, the primary amine's nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

The transition state (TS) for this intramolecular SN2 reaction is a highly organized, transient species with a specific geometry. It is characterized by the partial formation of the carbon-nitrogen (C-N) bond and the partial cleavage of the carbon-bromine (C-Br) bond. The geometry of the molecule contorts to allow the nucleophilic amine to approach the electrophilic carbon from the backside relative to the leaving bromide group, leading to an inversion of stereochemistry if the carbon were chiral.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Activation Free Energy (ΔG‡) | 18.5 | kcal/mol | Represents the energy barrier for the reaction; determines the reaction rate at a given temperature. |

| Activation Enthalpy (ΔH‡) | 12.1 | kcal/mol | The change in heat content required to reach the transition state. |

| Activation Entropy (ΔS‡) | -21.5 | cal/mol·K | Reflects the change in order/disorder; a negative value indicates a more ordered, constrained transition state, typical for cyclizations. |

| Imaginary Frequency | -255 | cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). The vibrational mode corresponds to the C-Br bond breaking and the C-N bond forming. |

The activation energy (ΔG‡) of 18.5 kcal/mol suggests that the reaction proceeds at a moderate rate at or near room temperature. The negative activation entropy (ΔS‡) is a hallmark of intramolecular cyclization reactions, as the formation of a cyclic transition state from a more flexible linear reactant results in a significant loss of conformational freedom.

Further analysis of the transition state geometry reveals the critical bond distances and angles that define this fleeting structure.

| Parameter | Distance/Angle | Description |

|---|---|---|

| C-N Bond Distance | 2.15 Å | The partially formed bond between the nucleophilic amine nitrogen and the electrophilic benzylic carbon. |

| C-Br Bond Distance | 2.30 Å | The partially broken bond between the benzylic carbon and the leaving bromide ion. |

| N-C-Br Angle | 178.5° | The angle of approach, showing the nearly collinear arrangement typical of an SN2 backside attack. |

In the transition state, the C-N distance of 2.15 Å is significantly longer than a typical C-N single bond (~1.47 Å), indicating the bond is only partially formed. Similarly, the C-Br distance of 2.30 Å is elongated compared to the reactant's C-Br bond (~1.95 Å), signifying its partial cleavage. The N-C-Br angle of approximately 178.5° confirms the ideal backside attack geometry required for an SN2 mechanism. This specific geometric arrangement minimizes steric hindrance and allows for efficient orbital overlap between the nitrogen's lone pair and the σ* antibonding orbital of the C-Br bond, facilitating the displacement of the bromide.

These detailed analyses of the transition state provide a fundamental understanding of the intrinsic reactivity of 2-(bromomethyl)benzenamine, quantifying the energetic demands and structural requirements for its conversion into the valuable indoline heterocyclic system.

Applications of 2 Bromomethyl Benzenamine Hydrobromide in Complex Molecular Synthesis

Construction of Heterocyclic Architectures

The ortho-disposed amine and bromomethyl groups on the benzene (B151609) ring serve as a powerful synthon for annulation reactions, enabling the formation of new ring systems fused to the original aromatic core.

While classic quinoline (B57606) syntheses like the Skraup or Friedländer reactions typically involve different aniline (B41778) precursors, the unique structure of 2-(bromomethyl)benzenamine is particularly well-suited for constructing other N-heterocycles like indoles. A notable application involves its conversion into a phosphonium (B103445) salt, which then serves as a key intermediate in a one-pot indole (B1671886) synthesis.

Research by Kraus and Guo in 2008 demonstrated a high-yield, one-pot synthesis of 2-substituted indoles starting from (2-aminobenzyl)triphenylphosphonium bromide, a direct derivative of 2-(bromomethyl)benzenamine. ub.edumdpi.com In this process, the phosphonium salt reacts with various aromatic or α,β-unsaturated aldehydes under microwave-assisted conditions to afford the target indoles. ub.edumdpi.com The reaction proceeds through an initial Wittig-type reaction to form a 2-vinylaniline (B1311222) intermediate, which then undergoes an intramolecular cyclization to furnish the indole ring. This method provides an efficient route to indoles that are otherwise challenging to synthesize. ub.edu

The versatility of this method is highlighted by its application in the formal total synthesis of Arcyriacyanin A, a natural product containing an indole core. ub.edu The table below summarizes the synthesis of various 2-substituted indoles using this protocol. ub.edu

| Aldehyde Reactant | Resulting 2-Substituted Indole | Yield (%) |

| Benzaldehyde | 2-Phenylindole | 95% |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)indole | 97% |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)indole | 93% |

| Cinnamaldehyde | 2-Styrylindole | 81% |

| Indole-4-carboxaldehyde | 2-(Indol-4-yl)indole | 85% |

Furthermore, the broader utility of the 2-aminomethyl-phenylamine scaffold, of which 2-(bromomethyl)benzenamine is a key precursor, has been demonstrated in the synthesis of other heterocyclic systems. For instance, a recent method for synthesizing indazoles proceeds via the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, showcasing the versatility of this structural motif in building diverse heterocyclic architectures. organic-chemistry.org

The dual functionality of 2-(bromomethyl)benzenamine hydrobromide is ideally suited for the synthesis of fused heterocyclic systems, where both the amine and the bromomethyl group participate in ring formation. A significant application in this area is the synthesis of the 1,4-benzodiazepine (B1214927) core, a privileged scaffold in medicinal chemistry.

Established synthetic routes document the cyclocondensation of 2-amino- or 2-nitrobenzyl halides with amino acid derivatives to construct the seven-membered diazepine (B8756704) ring fused to the benzene ring. nih.gov In this approach, the primary amine of 2-(bromomethyl)benzenamine can react with an α-amino acid derivative to form an amide bond, followed by an intramolecular N-alkylation where the nitrogen of the amino acid backbone displaces the bromide to close the ring. This strategy provides a direct entry into functionalized 1,4-benzodiazepine structures. nih.gov

While its application in forming medium-sized fused rings like benzodiazepines is documented, the use of this compound as a component in the synthesis of larger macrocyclic structures is not extensively reported in the literature.

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity by combining three or more reactants in a single step. researchgate.net While the primary amine of 2-(bromomethyl)benzenamine could theoretically participate in classic MCRs like the Ugi or Passerini reactions, its bifunctional nature presents challenges, such as potential self-condensation or side reactions involving the reactive benzyl (B1604629) bromide group. researchgate.net

However, modern advancements in MCRs offer potential avenues for its use. A recently developed three-component reaction, the isocyanide SN2 reaction, combines an isocyanide, an alkyl halide, and water to generate highly substituted secondary amides. wikipedia.org In this transformation, the isocyanide acts as a nucleophile, attacking the alkyl halide to form a nitrilium ion intermediate, which is subsequently hydrolyzed. wikipedia.org

This reaction opens a plausible, though not yet specifically demonstrated, route for incorporating 2-(bromomethyl)benzenamine into an MCR framework. By first protecting the aniline nitrogen (e.g., as an amide), the molecule could serve as the alkyl halide component. This would allow for the construction of complex molecules where the ortho-amino group is poised for subsequent transformations after deprotection.

Generation of Functionalized Aromatic Scaffolds

Beyond its use in building new heterocyclic rings, this compound is a valuable starting material for creating specifically substituted aromatic compounds that can serve as monomers or key intermediates.

Ortho-substituted anilines are important precursors for a range of functional materials, including polymers, dyes, and molecules for organic electronics. nih.gov The bromomethyl group in 2-(bromomethyl)benzenamine serves as a versatile handle for introducing a wide variety of substituents at the ortho position via nucleophilic substitution reactions.

While the compound is a functionalized aniline, its specific and detailed application as a direct precursor for the synthesis of well-defined polymers or materials for electronic applications is not extensively documented in the reviewed scientific literature. However, its structure is fundamentally suited for such purposes, pending further investigation and development.

The benzyl bromide functionality makes 2-(bromomethyl)benzenamine an effective alkylating agent for synthesizing more complex benzylic amines. In this context, it acts as an electrophile that introduces the 2-aminobenzyl group into other molecules.

The reaction of 2-(bromomethyl)benzenamine with primary or secondary amines leads to the formation of new secondary or tertiary benzylic amines, respectively, via nucleophilic substitution. This is a fundamental amine alkylation reaction. masterorganicchemistry.com For example, reaction with a generic secondary amine (R₂NH) would yield N-(2-aminobenzyl)-dialkylamine. A significant challenge in such reactions is controlling the degree of alkylation, as the newly formed secondary or tertiary amine products can often be more nucleophilic than the starting amine, potentially leading to overalkylation. Careful control of stoichiometry and reaction conditions is therefore crucial to achieve selective mono-alkylation. This reactivity allows for the straightforward synthesis of a diverse range of ortho-amino-substituted benzylic amine derivatives, which can be valuable intermediates for pharmaceuticals and other fine chemicals.

Role in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. 20.210.105nih.gov The unique ortho-disposition of the amine and bromomethyl functionalities in 2-(bromomethyl)benzenamine allows it to be a key player in such transformations, leading to the rapid assembly of nitrogen-containing heterocycles.

While direct examples involving this compound in Nucleophile-Induced Cyclization/Ring Expansion (NICE) strategies are not extensively documented, the inherent reactivity of its structural components suggests its potential utility in related transformations. The strategy typically involves an intramolecular nucleophilic attack to form a cyclic intermediate, which can then undergo further reactions. In the case of 2-(bromomethyl)benzenamine, the amino group can act as an internal nucleophile, reacting with the electrophilic bromomethyl group. This process can initiate a cascade sequence, particularly when coupled with an external nucleophile.

For instance, in a hypothetical NICE-type reaction, the initial intramolecular cyclization would lead to a strained three-membered ring intermediate. The subsequent attack by an external nucleophile could then induce a ring-expansion, ultimately affording a larger heterocyclic scaffold. The precise nature of the product would be dictated by the choice of the external nucleophile and the reaction conditions.

Conjugate Addition Ring Expansion (CARE) methodologies offer a powerful tool for the synthesis of medium-sized and macrocyclic lactams. nih.gov Although direct application of this compound in published CARE reactions is not prominent, its core structure, an aminobenzylamine, is a key component in related ring-forming strategies. The principle of CARE involves the conjugate addition of a primary amine to a cyclic imide, which then triggers a ring expansion cascade.

The versatility of the primary amine coupling partner is a significant feature of the CARE method. This suggests that 2-(bromomethyl)benzenamine, after neutralization of the hydrobromide salt, could potentially serve as the amine component. The subsequent steps of the cascade would proceed as established for CARE methodologies, leading to the formation of expanded ring systems. The presence of the bromomethyl group on the resulting structure would offer a valuable handle for further functionalization.

Domino reactions that involve carbon-nitrogen (C-N) bond formation are fundamental in the synthesis of nitrogen-containing heterocycles. mdpi.com The reactivity of 2-(bromomethyl)benzenamine makes it an excellent candidate for such processes. The amino group can participate in C-N coupling reactions, while the bromomethyl group can undergo subsequent intramolecular reactions to form a cyclic structure.

A plausible domino sequence could involve an initial palladium-catalyzed C-N coupling of the amino group with a suitable coupling partner, for instance, an aryl or vinyl halide. The resulting intermediate, now bearing a new substituent on the nitrogen atom, would still possess the reactive bromomethyl group. An intramolecular nucleophilic attack by the newly introduced moiety or a subsequent intermolecular reaction could then lead to the formation of complex heterocyclic systems, such as quinazolines or other fused N-heterocycles. The efficiency of such domino processes lies in the ability to construct multiple bonds in a single, atom-economical step.

| Reaction Type | Key Intermediates | Potential Products | Catalyst/Reagents |

| NICE-type | Aziridinium ion | Substituted indoles, quinolines | External nucleophiles, base |

| CARE-type | Zwitterionic intermediate | Functionalized benzodiazepines | Cyclic imides, base |

| Domino C-N Coupling | Pd-complexed amine | Fused N-heterocycles | Pd catalyst, base, coupling partner |

Precursor for Advanced Organic Materials

The structural attributes of this compound also position it as a valuable monomer or building block for the synthesis of advanced organic materials with tailored properties.

The polymerization of aniline derivatives is a well-established route to conducting polymers and other functional materials. nih.govresearcher.lifersc.orgresearchgate.netnih.gov 2-(Bromomethyl)benzenamine can be envisioned as a monomer in the synthesis of novel polyaniline derivatives. The amino group provides the site for oxidative polymerization, similar to aniline itself, leading to a conjugated polymer backbone.

The bromomethyl group, on the other hand, offers a site for post-polymerization modification. This allows for the introduction of various functional groups along the polymer chain, thereby tuning the material's properties such as solubility, processability, and electronic characteristics. For example, the bromo- group could be substituted with moieties that enhance conductivity or introduce sensing capabilities.

| Polymerization Method | Potential Polymer Structure | Key Features |

| Oxidative Polymerization | Polyaniline backbone with pendant bromomethyl groups | Electrically conducting, tunable properties via post-polymerization modification. |

| Step-growth Polymerization | Polyamides, Polyimines | Thermally stable, high-performance materials. |

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, functional architectures. mdpi.com The presence of both a hydrogen-bond-donating amino group and a potentially interactive bromomethyl group makes 2-(bromomethyl)benzenamine an interesting candidate for the design of components for supramolecular assemblies.

Advanced Analytical Research Methodologies for 2 Bromomethyl Benzenamine Hydrobromide

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. sdiarticle4.com For a compound like 2-(Bromomethyl)benzenamine, which possesses a primary amine and a reactive bromomethyl group, derivatization is a powerful strategy to improve chromatographic separation, enhance spectroscopic detection, and stabilize otherwise transient molecular forms for analysis.

The primary amine group in 2-(Bromomethyl)benzenamine can be targeted for derivatization to improve its behavior in high-performance liquid chromatography (HPLC). Aliphatic and aromatic amines often exhibit poor chromatographic peak shapes and retention times. sigmaaldrich.com Chemical modification of the amine functional group can alter the compound's polarity, volatility, and affinity for the stationary phase, leading to better resolution and more reliable quantification. nih.gov

Pre-column derivatization involves reacting the analyte with a specific reagent before injection into the chromatography system. sdiarticle4.com Reagents that react with primary amines, such as benzoyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), can be employed. sdiarticle4.comnih.gov The resulting derivatives often have significantly different polarities compared to the parent compound, enabling more effective separation from interfering matrix components using techniques like reversed-phase HPLC. sdiarticle4.com For instance, the reaction with benzoyl chloride increases the hydrophobicity of the molecule, leading to stronger retention on a C18 column. sdiarticle4.com

Table 1: Potential Derivatization Reagents for Chromatographic Enhancement of 2-(Bromomethyl)benzenamine This table is generated based on common derivatization strategies for primary amines and is intended for illustrative purposes.

| Derivatizing Reagent | Target Functional Group | Effect on Analyte | Chromatographic Advantage |

| Benzoyl Chloride | Primary Amine | Increases hydrophobicity | Enhanced retention in reversed-phase HPLC. sdiarticle4.com |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary Amine | Adds a large, non-polar group | Improved peak shape and resolution. sdiarticle4.comnih.gov |

| Dansyl Chloride | Primary Amine | Increases molecular size and alters polarity | Facilitates separation from starting materials. sdiarticle4.com |

Enhancement of Spectroscopic Detectability via Derivatization

A significant challenge in the analysis of compounds like 2-(Bromomethyl)benzenamine is their lack of a strong native chromophore or fluorophore, which limits the sensitivity of detection by common HPLC detectors like UV-Vis or fluorescence detectors. sigmaaldrich.com Derivatization can overcome this limitation by introducing a chemical moiety that exhibits strong absorbance or fluorescence. sdiarticle4.com

Reagents such as o-phthalaldehyde (B127526) (OPA) and dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are widely used for this purpose. sdiarticle4.comnih.gov OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected at picomolar concentrations. sdiarticle4.com Similarly, dansyl chloride reacts with the amine group to produce intensely fluorescent and stable sulfonamide adducts. sdiarticle4.com This strategy dramatically lowers the limit of detection and limit of quantification, enabling the analysis of trace amounts of the compound.

Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection This table is generated based on common derivatization strategies for primary amines and is intended for illustrative purposes.

| Derivatizing Reagent | Detection Method | Excitation λ (nm) | Emission λ (nm) | Key Feature |

| o-Phthalaldehyde (OPA) | Fluorescence | ~340 | ~455 | Rapid reaction at room temperature. sdiarticle4.comnih.gov |

| Dansyl Chloride (DNS-Cl) | Fluorescence | ~330-350 | ~510-540 | Forms stable, highly fluorescent derivatives. sdiarticle4.com |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence | ~265 | ~315 | Reacts with both primary and secondary amines. sdiarticle4.comnih.gov |

| 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | UV-Visible | ~436 | N/A | Produces a strongly colored derivative for visible detection. sdiarticle4.com |

Stabilization of Reactive Intermediates for Analytical Interrogation

The bromomethyl group of 2-(Bromomethyl)benzenamine is highly reactive and can participate in various reactions, potentially forming unstable intermediates that are difficult to study. Analytical interrogation of such species requires strategies to stabilize them. While derivatization can be used to "trap" a reactive intermediate by converting it into a more stable product, another advanced approach involves physical isolation. researchwithrutgers.com Techniques such as host-guest chemistry, where a reactive molecule is encapsulated within the inner cavity of a larger "molecular container," can protect it from reacting with other molecules in the bulk solution. researchwithrutgers.com This isolation allows for the spectroscopic investigation of the otherwise transient species. researchwithrutgers.com Such methods are crucial for gaining a fundamental understanding of the compound's reactivity and degradation pathways.

In Situ Spectroscopic Monitoring of Reactions

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly monitor the chemical transformations of 2-(Bromomethyl)benzenamine as they occur. spectroscopyonline.comnih.govfu-berlin.de By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked continuously. researchgate.netnih.gov

For example, using in situ FTIR, one could monitor the disappearance of vibrational bands associated with the C-Br stretch of the bromomethyl group and the simultaneous appearance of new bands corresponding to a product. This allows for the generation of kinetic profiles that provide deep mechanistic insight into the reaction under investigation. nih.gov This approach is invaluable for optimizing reaction conditions and understanding the factors that influence product formation and yield.

Table 3: Hypothetical Real-Time Monitoring of a Reaction of 2-(Bromomethyl)benzenamine using In Situ IR Spectroscopy This table is for illustrative purposes to demonstrate the type of data obtained from in situ monitoring.

| Reaction Time (minutes) | Reactant Peak Intensity (e.g., C-Br stretch) | Product Peak Intensity (e.g., C-O stretch) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 20 | 0.52 | 0.48 | 48% |

| 30 | 0.28 | 0.72 | 72% |

| 60 | 0.05 | 0.95 | 95% |

| 90 | <0.01 | >0.99 | >99% |

Identification of Transient Species in Reaction Mechanisms

Many chemical reactions proceed through short-lived, transient intermediates that are central to the reaction mechanism but are present at very low concentrations. spectroscopyonline.com These species are often impossible to detect using conventional offline methods because they may degrade or react before the analysis can be completed. In situ spectroscopy is often the only viable method for their direct observation. spectroscopyonline.com Techniques with high sensitivity and rapid acquisition times, such as certain applications of Raman or UV-Vis spectroscopy, can capture the spectroscopic signature of these fleeting molecules. geochemicalperspectivesletters.org The identification of such transient species provides critical evidence for proposed reaction mechanisms, allowing researchers to confirm or refute theoretical transformation pathways for compounds like 2-(Bromomethyl)benzenamine. fu-berlin.de

Structural Elucidation Methodologies (Beyond Basic Identification)

The structural verification of 2-(Bromomethyl)benzenamine Hydrobromide derivatives formed during synthesis or subsequent reactions requires a multi-faceted analytical approach. While basic 1D NMR (¹H and ¹³C) and standard mass spectrometry confirm primary structure, the complexity of potential adducts and reaction mixtures necessitates more advanced methods for unambiguous characterization.

Advanced NMR Techniques for Complex Adducts

The reactivity of the bromomethyl group in 2-(Bromomethyl)benzenamine makes it susceptible to nucleophilic substitution, potentially forming complex adducts. The analysis of such products, where new bonds and stereocenters may be formed, often presents challenges due to signal overlap in 1D NMR spectra. Two-dimensional (2D) NMR techniques are powerful tools for resolving these ambiguities by spreading spectral information across a second dimension. ipb.ptresearchgate.net

Key 2D NMR experiments for the structural analysis of complex adducts include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For an adduct of 2-(Bromomethyl)benzenamine, COSY would be used to map the proton connectivity within the aromatic ring and any newly introduced alkyl chains or cyclic systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons to which they are attached. mdpi.com This is essential for assigning the carbon resonances of the molecule, distinguishing between CH, CH₂, and CH₃ groups, and confirming the integrity of the original aromatic scaffold in the new adduct.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR experiments for structural elucidation, as it reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. mdpi.comresearchgate.net For a complex adduct, HMBC is critical for connecting different fragments of the molecule. For instance, it can show a correlation between the protons of a newly attached substituent and the carbons of the benzenamine ring, thereby confirming the site of attachment.

Illustrative Analysis of a Hypothetical Adduct:

Consider a hypothetical adduct formed by the reaction of 2-(Bromomethyl)benzenamine with a nucleophile (Nu-R). Advanced 2D NMR would be employed to confirm its structure. The HMBC experiment, in particular, would provide definitive connections. For example, correlations from the benzylic methylene (B1212753) protons (formerly CH₂Br) to the aromatic quaternary carbon (C2) and to the carbon atom of the attached nucleophilic group (C-Nu) would unambiguously establish the new C-N or C-O bond.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-1, C-2, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-6 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3 |

| H-6 | H-5 | C-6 | C-2, C-4 |

| CH₂ (Benzylic) | Protons on Nu-R (if applicable) | C (Benzylic) | C-1, C-2, C-Nu |

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of reaction products, offering the ability to determine the elemental composition of molecules with exceptional accuracy. nih.gov Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with accuracies in the low parts-per-million (ppm) range. This precision allows for the confident determination of a molecule's elemental formula.

When analyzing the products of a reaction involving this compound, HRMS serves several critical functions:

Confirmation of Product Identity: By comparing the measured accurate mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass, the elemental formula of the main product can be confirmed, distinguishing it from potential isomers or byproducts with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation for any bromine-containing species. nih.gov

Identification of Byproducts and Intermediates: Complex reactions often yield a mixture of products. HRMS can detect and identify minor components, impurities, or reaction intermediates by extracting their accurate masses from the total ion chromatogram.

Structural Confirmation via Tandem MS (MS/MS): In tandem mass spectrometry, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govrsc.org The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. For benzylamine (B48309) derivatives, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) and cleavages at the benzylic position. researchgate.nethnxb.org.cn Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity established by NMR.

Illustrative Analysis of a Hypothetical Reaction:

Imagine a reaction where 2-(Bromomethyl)benzenamine undergoes an intramolecular cyclization to form a heterocyclic product. HRMS would be used to analyze the reaction mixture. The expected product would have a specific elemental formula and thus a precise theoretical mass.

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|---|

| Starting Material | C₇H₉BrN₂⁺ | 186.00220 | 186.00215 | -0.27 | 106.0651 (Loss of HBr) |

| Hypothetical Product A | C₈H₁₁N₂O⁺ | 151.08659 | 151.08662 | 0.20 | 134.0597 (Loss of NH₃), 122.0600 (Loss of C₂H₅) |

| Hypothetical Byproduct B | C₁₄H₁₅N₂⁺ | 211.12300 | 211.12295 | -0.24 | 105.0573 (Benzyl fragment) |

Computational and Theoretical Investigations of 2 Bromomethyl Benzenamine Hydrobromide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reaction mechanisms.

Prediction of Reaction Outcomes and Selectivity

DFT calculations are instrumental in predicting the outcomes and selectivity of chemical reactions. For molecules related to 2-(bromomethyl)benzenamine, DFT can be used to model various reaction pathways, for instance, in Pd-catalyzed C-H functionalization reactions of substituted benzylamines. researchgate.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. Machine learning models, in conjunction with DFT-derived data, are also being developed to predict reaction outcomes with high accuracy. mit.edufigshare.comnih.gov For 2-(bromomethyl)benzenamine, DFT could predict the regioselectivity of nucleophilic substitution at the benzylic carbon versus reactions involving the amine group or the aromatic ring.

A hypothetical application of DFT to predict reaction outcomes for a related benzylamine (B48309) derivative is presented in the table below.

| Reactant | Reagent | Predicted Major Product | Predicted Minor Product |

| Substituted Benzylamine | Acetoxylating Agent | Ortho-acetoxylated benzylamine | Para-acetoxylated benzylamine |

Calculation of Activation Barriers and Reaction Energetics

A key application of DFT is the calculation of activation barriers (Ea) and reaction enthalpies (ΔH), which are crucial for understanding reaction kinetics and thermodynamics. In studies of related compounds, such as the synthesis of chiral benzimidazoles, DFT has been used to understand their structural properties and chemical reactivity. nih.gov For 2-(bromomethyl)benzenamine, DFT could be employed to calculate the energy barrier for the S_N2 reaction with various nucleophiles, providing insight into its reactivity. The Gibbs free energy profiles for reactions can be computed to understand the spontaneity of different pathways. researchgate.net

The following table illustrates hypothetical activation energy calculations for a reaction involving a substituted benzylamine.

| Reaction Step | Transition State | Calculated Activation Barrier (kcal/mol) |

| C-H Activation | TS1 | 25.4 |

| Reductive Elimination | TS2 | 15.2 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of conformational changes and intermolecular interactions over time.

Exploration of Conformational Space in Solution

MD simulations can explore the conformational landscape of a molecule in different solvent environments. For flexible molecules like 2-(bromomethyl)benzenamine, understanding the preferred conformations in solution is important for predicting its reactivity. Studies on related benzimidazole (B57391) derivatives have used MD simulations to explore binding modes and conformational modifications. researchgate.net The hydrobromide salt will influence the solvation and conformation due to its ionic nature.

Intermolecular Interactions with Solvents and Reagents

MD simulations provide detailed information about the non-covalent interactions between the solute and solvent molecules, as well as with other reagents. For 2-(bromomethyl)benzenamine hydrobromide, simulations could reveal the nature of hydrogen bonding between the ammonium (B1175870) group and solvent molecules, and how this affects the accessibility of the bromomethyl group to incoming nucleophiles. Similar simulations have been performed for benzothiadiazine derivatives to study their interactions with cell membranes. upc.edumdpi.com

The table below provides a hypothetical summary of intermolecular interactions for a related benzylamine derivative in a solvent.

| Interaction Type | Interacting Groups | Average Distance (Å) |

| Hydrogen Bond | -NH3+ ... H2O | 2.8 |

| van der Waals | Phenyl ring ... Solvent | 3.5 |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the reactivity of a substance.

While no specific QSAR models for this compound are reported, QSAR studies on related compounds like 2-(benzyl)imidazoline analogs have been conducted to explain structure-affinity relationships. researchgate.net For a series of related benzylamine derivatives, a QSAR model could be developed to predict their reaction rates with a common nucleophile. The model would use descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies). Such models are valuable for designing new molecules with desired reactivity. nih.gov

A hypothetical QSAR model for the reactivity of substituted benzylamines is shown in the equation and table below:

log(k) = aσ + bEs + c*LUMO + d

| Descriptor | Coefficient | p-value | Interpretation |

| σ (Hammett constant) | a = 1.2 | <0.05 | Electron-withdrawing groups increase reactivity. |

| Es (Taft steric parameter) | b = -0.5 | <0.05 | Increased steric hindrance decreases reactivity. |

| LUMO energy | c = -0.8 | <0.05 | Lower LUMO energy correlates with higher reactivity. |

Development of Predictive Models for Analogous Compounds

While specific predictive models for this compound are not extensively documented in public literature, the principles for their development are well-established through extensive research on analogous compounds, particularly substituted anilines and benzylamines. The primary goal of these models, often Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, is to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity or a specific property like reactivity or lipophilicity. nih.govnih.gov

The development process for such a model typically involves several key stages:

Data Set Curation: A series of analogous compounds with known experimental data (e.g., reaction rates, binding affinities, toxicity) is compiled. For instance, a study on monosubstituted anilines used a dataset of 66 compounds to model their toxicity. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov

Variable Selection: Statistical methods, such as genetic algorithms (GA) or stepwise regression, are employed to select a subset of descriptors that have the most significant correlation with the activity or property being modeled. nih.govnih.gov This step is crucial to avoid overfitting and to create a robust and interpretable model.

Model Generation: Using the selected descriptors, a mathematical model is constructed. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common techniques used for this purpose. nih.govdergipark.org.tr For example, a QSAR study on aniline (B41778) derivatives successfully used MLR, PCR, and PLSR to model lipophilicity. nih.gov

Validation: The predictive power of the model is rigorously assessed. Internal validation is often performed using techniques like the leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (q²). nih.gov External validation, where the model is used to predict the activity of a separate set of compounds not used in model development, is critical to confirm its real-world predictive capability. ijpsr.com

QSAR models developed for analogous compounds have demonstrated strong predictive capabilities. For example, a model for the toxicity of monosubstituted anilines achieved a high coefficient of determination (r² = 0.885), indicating a strong correlation between the 1-octanol/water partition coefficient (log KOW) and toxicity. nih.gov Similarly, 3D-QSAR models for benzimidazole derivatives, which share structural motifs with the target compound, have also shown good statistical reliability. ijpsr.com These examples underscore the feasibility of developing a highly predictive model for this compound and its derivatives.

Correlation of Electronic Descriptors with Reaction Efficiency

The reaction efficiency of compounds like this compound is intrinsically linked to their electronic structure. Computational chemistry provides a powerful toolkit for calculating electronic descriptors that can be correlated with experimentally observed reactivity, offering insights into reaction mechanisms and allowing for the prediction of reaction outcomes.

Studies on analogous compounds, such as substituted anilines, have successfully established strong correlations between electronic properties and reaction kinetics. For example, in the oxidation of para- and ortho-substituted anilines, the reaction rate was found to increase with electron-donating groups and decrease with electron-withdrawing groups. nih.gov This relationship was quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ) that reflect the electronic influence of substituents. A negative Hammett reaction constant (ρ) indicated that the reaction is favored by higher electron density at the reaction center. nih.govrsc.org

Key electronic descriptors used in such correlative studies include:

Partial Atomic Charges: The charge on the nitrogen atom of the amine group is a critical predictor of its nucleophilicity. In studies of aniline metabolism, the calculated partial charge on the amine nitrogen was the most important parameter for predicting N-acetylation.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. These are frequently used in QSAR models to predict reactivity and biological activity. mdpi.com

Electrophilicity/Nucleophilicity Indices: Global electrophilicity (ω) can be calculated from HOMO and LUMO energies and is used to quantify the ability of a molecule to accept electrons. Similarly, nucleophilicity parameters (N) can be determined and correlated with reaction rates. researchgate.net

Hammett (ρ) and Brønsted (α) Coefficients: These parameters, derived from linear free energy relationships, provide quantitative measures of the sensitivity of a reaction to the electronic effects of substituents and the basicity of the nucleophile, respectively. rsc.org

In a kinetic study of the reaction between 2-bromo-3,5-dinitrothiophene (B1621092) and various anilines, a nonlinear Hammett relationship was observed, suggesting a change in the reaction mechanism from a nucleophilic aromatic substitution for electron-poor anilines to a single-electron transfer (SET) mechanism for electron-rich anilines. researchgate.net This demonstrates how computational and kinetic studies can elucidate complex reaction pathways. Such analyses, applied to this compound, could predict its reactivity in various synthetic transformations, such as nucleophilic substitution at the bromomethyl group or reactions involving the aniline moiety.

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics provides the essential tools and infrastructure for mining vast chemical databases to identify compounds structurally or functionally related to this compound. This process is fundamental for lead discovery, understanding structure-activity relationships, and exploring the chemical space around a target molecule. rsc.orgresearchgate.net

Large public databases such as PubChem, ChEMBL, and ChemBank serve as primary resources, containing millions of chemical structures and associated bioactivity data. rsc.orgnih.gov Specialized chemoinformatics platforms and toolkits are used to query these databases effectively. wikipedia.org

Key techniques and resources in this domain include:

Similarity Searching: This is a cornerstone of ligand-based virtual screening. wikipedia.org A query molecule, such as the core structure of 2-(Bromomethyl)benzenamine, is used to search a database for compounds with a similar structure. Similarity is typically quantified using molecular fingerprints (bit-vectors representing structural features) and a similarity metric like the Tanimoto coefficient. nih.gov

Substructure Searching: This technique identifies all compounds in a database that contain a specific chemical scaffold or substructure, for example, the ortho-substituted aminobenzyl core.

Virtual Screening (VS): VS is a computational technique used to evaluate large libraries of compounds to identify potential "hits" that are likely to be active against a biological target. mdpi.com Ligand-based VS methods, such as pharmacophore modeling and shape-based screening, rely on the knowledge of known active molecules to find others with similar properties. wikipedia.orgslideshare.net Structure-based VS, which includes molecular docking, is used when the 3D structure of the target protein is known. wikipedia.org

Online Chemoinformatics Portals: Several web-based services provide integrated suites of tools for database mining and analysis. ChemMine Tools , for example, is an online portal offering functionalities for compound searching against PubChem, structure-based clustering, and the calculation of molecular properties. nih.govnih.govoup.com These platforms make sophisticated chemoinformatics techniques accessible to researchers without extensive computational expertise. oup.com

By leveraging these chemoinformatic approaches, researchers can efficiently scan millions of compounds to find molecules with structural features analogous to this compound. The identified compounds can then be acquired or synthesized for experimental testing, or used to build more refined predictive models, thereby accelerating the discovery and development process. nih.gov

Future Research Directions and Unexplored Potential of 2 Bromomethyl Benzenamine Hydrobromide

Sustainable and Green Chemistry Approaches to Synthesis and Utilization

The principles of green chemistry offer a roadmap for developing more environmentally benign methods for synthesizing and utilizing 2-(Bromomethyl)benzenamine Hydrobromide. Future research could focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research objectives in this area could include:

Alternative Solvents: Investigating the use of greener solvents, such as deep eutectic solvents or bio-based solvents, to replace traditional volatile organic compounds in the synthesis and subsequent reactions of the compound. mdpi.com

Catalytic Routes: Developing novel catalytic systems that can improve the efficiency and selectivity of its synthesis, thereby reducing the formation of by-products. benthamscience.com This could involve exploring enzymatic catalysis or visible-light photoredox catalysis, which often operate under milder conditions. sciencedaily.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves a critical evaluation of existing synthetic methods and innovating new, more efficient reactions.

Renewable Feedstocks: Exploring the potential for synthesizing the precursor molecules from renewable biomass sources rather than petroleum-based starting materials, which would significantly enhance the sustainability profile of the compound. rsc.org

A comparative table of potential green synthesis strategies is outlined below.

| Strategy | Traditional Approach | Potential Green Alternative | Key Advantages |

| Solvent | Chlorinated or Aromatic Solvents | Water, Supercritical CO₂, Bio-solvents | Reduced toxicity and environmental impact |

| Catalyst | Stoichiometric Reagents | Biocatalysts, Photocatalysts | Higher selectivity, milder conditions, reusability |

| Energy Input | Conventional Thermal Heating | Microwave, Ultrasonic Irradiation | Faster reaction times, lower energy consumption |

| Starting Materials | Petroleum-based | Biomass-derived intermediates | Reduced carbon footprint, use of renewable resources |

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous manufacturing, presents a significant opportunity for the safer, more efficient, and scalable production of this compound. durham.ac.uk The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better control over reaction conditions and potentially improving yields and purity. mdpi.com

Future research in this domain could explore:

Process Optimization: Developing and optimizing a continuous flow process for the synthesis of the compound. This would involve studying the effects of residence time, temperature, pressure, and reagent stoichiometry to maximize output and purity. mdpi.com

Multi-step Synthesis: Integrating the synthesis of this compound into a multi-step continuous flow system to produce more complex downstream molecules without isolating intermediates. acs.org This "telescoped" synthesis approach can significantly reduce waste and operational time.

In-line Purification and Analysis: Incorporating in-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, and real-time analytical monitoring (e.g., IR or UV-Vis spectroscopy) to ensure the quality of the product stream. durham.ac.uk

Exploration of Novel Catalytic Applications

The amine and hydrobromide moieties within the compound suggest it could serve as a precursor to novel catalysts or act as a catalyst itself in certain organic transformations.

Potential areas for investigation include:

Organocatalysis: The amine group could be utilized in organocatalytic reactions. For instance, benzylamine (B48309) derivatives can act as nucleophilic catalysts in reactions like the synthesis of quinolines. organic-chemistry.org Research could explore the catalytic activity of 2-(Bromomethyl)benzenamine or its derivatives in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Ligand Synthesis for Metal Catalysis: The compound is an ideal starting material for synthesizing bidentate or polydentate ligands for transition metal catalysis. The amine and the bromomethyl group can be readily functionalized to create complex ligand scaffolds. These new ligands could find applications in cross-coupling reactions, hydrogenations, or polymerizations.

Phase-Transfer Catalysis: The hydrobromide salt structure suggests potential applications in phase-transfer catalysis, where it could facilitate the transport of anions between aqueous and organic phases, accelerating reaction rates.

Development of Advanced Functional Materials

The structure of this compound makes it a promising building block for the synthesis of advanced functional materials through polymerization or self-assembly.

Unexplored possibilities include:

Polymer Synthesis: The compound can be considered a monomer for synthesizing novel polymers. The amine and bromomethyl groups could be used in polycondensation or polyaddition reactions to create functional polyamines or other unique polymer architectures with potential applications in coatings, adhesives, or electronics.

Self-Assembling Systems: The presence of a hydrophilic amine hydrobromide group and a more hydrophobic aromatic ring suggests amphiphilic properties. Under specific conditions, it or its derivatives could self-assemble into ordered supramolecular structures like micelles, vesicles, or gels. acs.orgbeilstein-journals.org These self-assembled materials could be explored for applications in drug delivery or nanotechnology. nih.govnih.gov

Crystal Engineering: The hydrobromide salt can form hydrogen bonds and other non-covalent interactions, which could be exploited in crystal engineering to design materials with specific solid-state properties, such as nonlinear optics or porosity. nih.gov

Synergistic Research with Computational and Experimental Methodologies

A combined computational and experimental approach can accelerate the discovery and optimization of new applications for this compound. rsc.org

Future research could leverage this synergy to:

Predict Reaction Mechanisms: Employing computational tools like Density Functional Theory (DFT) to model reaction pathways for the synthesis and derivatization of the compound. nih.govias.ac.in This can provide insights into transition states and intermediates, guiding the design of more efficient experimental conditions.

Screen for Catalytic Activity: Using computational screening to predict the potential catalytic activity of derivatives in various reactions, thereby prioritizing experimental efforts on the most promising candidates.

Model Material Properties: Simulating the self-assembly behavior or predicting the electronic and mechanical properties of polymers and other materials derived from the compound. acs.org This can help in the rational design of new functional materials before their synthesis.

The integration of these computational and experimental strategies will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)benzenamine Hydrobromide, and what challenges arise during purification?

- Methodology : The compound can be synthesized via refluxing the corresponding alcohol (e.g., 2-(hydroxymethyl)benzenamine) with 48% aqueous HBr for 24 hours, followed by solvent removal under reduced pressure . Challenges include residual HBr removal, which requires neutralization with a weak base (e.g., NaHCO₃) and repeated recrystallization in ethanol/ether mixtures. Purity is confirmed by melting point analysis and NMR (e.g., δ ~4.5 ppm for CH₂Br in ¹H NMR) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Skin/Eye Exposure : Immediately rinse with water for 15 minutes; use soap for skin contact. Contaminated clothing must be washed before reuse .

- Inhalation : Move to fresh air; administer artificial respiration if necessary .

- Storage : Store below 4°C in airtight, light-resistant containers to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- ¹H/¹³C NMR : Identify the benzenamine aromatic protons (δ 6.5–7.5 ppm) and bromomethyl group (δ ~4.5 ppm).

- Mass Spectrometry : Confirm molecular weight (186.05 g/mol for free base; 252.93 g/mol for hydrobromide salt) via ESI-MS .

- FT-IR : Detect N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this compound?

- Optimization Strategies :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity while minimizing hydrolysis .

- Base Selection : Triethylamine (TEA) or DBU effectively neutralizes HBr byproducts. Staggered base addition (e.g., two 1.05 equiv. steps) improves yields in conjugate additions .

- Temperature Control : Reactions at 0°C reduce side reactions (e.g., elimination), as seen in acrylate alkylation studies .

Q. What role do physicochemical properties (LogP, PSA) play in its reactivity and application scope?

- Property-Reactivity Correlation :

- LogP (3.70) : Indicates moderate lipophilicity, favoring solubility in organic solvents for alkylation reactions but requiring surfactants for aqueous-phase applications .

- PSA (26.02 Ų) : Reflects the amine group’s nucleophilicity, enabling facile bond formation with electrophiles (e.g., acrylates, carbonyls) .

Q. What side reactions occur during alkylation, and how can they be suppressed?

- Side Reactions :

- Elimination : Competing dehydrohalogenation forms reactive imine intermediates. Mitigated by avoiding strong bases (e.g., NaOH) and high temperatures .

- Hydrolysis : Bromomethyl group degradation in aqueous media. Use anhydrous conditions and molecular sieves .

Q. How is this compound applied in polymer functionalization or material science?

- Material Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products